REACTION_CXSMILES
|
Cl.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH2:10])=[CH:5][CH:4]=1.C(N([CH2:16][CH3:17])CC)C.[OH2:18]>>[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][NH:10][C:16](=[O:18])[CH3:17])=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
12.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClC1=CC=C(C=C1)NN
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
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Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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Extraction
|
Type
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CUSTOM
|
Details
|
the extract is evaporated to dryness
|
Type
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DISSOLUTION
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Details
|
The base is dissolved in 100 ml of ether
|
Type
|
ADDITION
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Details
|
15 ml of acetic anhydride are added dropwise
|
Type
|
CUSTOM
|
Details
|
The white precipitate formed
|
Type
|
FILTRATION
|
Details
|
is filtered off
|
Type
|
WASH
|
Details
|
is then washed with ether
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)NNC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |